molecular formula C15H12N2O4 B2923504 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938001-71-9

6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2923504
CAS No.: 938001-71-9
M. Wt: 284.271
InChI Key: BDPROYIKHJBWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₅H₁₂N₂O₄ and a molecular weight of 284.27 g/mol . Its structure comprises an isoxazolo[5,4-b]pyridine core substituted with a 4-methoxyphenyl group at position 6 and a methyl group at position 3. Key identifiers include the CAS number 938001-71-9, ChemSpider ID 12557330, and MDL number MFCD08558478 .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPROYIKHJBWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoxazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted aniline as a starting material.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific chemical functionalities.

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the isoxazolo-pyridine core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (Base) 4-OCH₃, 3-CH₃ C₁₅H₁₂N₂O₄ 284.27 938001-71-9 Out of stock ; high purity
6-(2-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 2-F, 3-CH₃ C₁₄H₉FN₂O₃ 272.24 - Available commercially (sc-351110)
6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 4-Cl, 3-CH₃ C₁₄H₉ClN₂O₃ 288.69* 753468-45-0 Electron-withdrawing Cl substituent
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 5-Cl, 6-cyclopropyl, 3-CH₃ C₁₁H₉ClN₂O₃ 256.66 54709-10-3 Dual substituents (Cl, cyclopropyl)
3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3-C₂H₅, 6-CH(CH₃)₂ C₁₂H₁₄N₂O₃ 234.25 1263212-24-3 Aliphatic substituents
6-(Furan-2-yl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-furan-2-yl, 3-CH(CH₃)₂ C₁₄H₁₂N₂O₄ 272.26 953738-43-7 Heteroaromatic furan group

Key Observations:

Substituent Effects on Molecular Weight :

  • Electron-donating groups (e.g., 4-OCH₃) increase molecular weight compared to halogenated analogs (e.g., 2-F or 4-Cl derivatives).
  • Bulky substituents (e.g., cyclopropyl in or isopropyl in ) reduce molecular weight due to fewer hydrogen atoms.

Halogens (F, Cl) introduce electron-withdrawing effects, which may stabilize the carboxylic acid moiety and alter pKa .

Synthetic Accessibility: Analogs with cyano or methylthio groups (e.g., 4-amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile) are synthesized via condensation reactions involving aminomalononitrile tosylate (AMNT) . Cyclopropyl and isopropyl derivatives require specialized reagents (e.g., triethyl orthoacetate) for regioselective substitution .

Biological Activity

Overview

6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, with CAS number 938001-71-9, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C15H12N2O4, and it has a molecular weight of 284.27 g/mol. This compound is part of a class of isoxazole derivatives known for various pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have investigated the anticancer potential of various isoxazole derivatives, including this compound. The compound's mechanism of action is thought to involve the inhibition of specific enzymes and pathways that promote cancer cell proliferation.

  • In Vitro Studies :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, MTT assays demonstrated significant cytotoxicity against human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cell lines.
    • IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than 30 µg/mL for several derivatives in related studies, indicating potent activity against cancer cells .
  • Mechanism of Action :
    • The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored, particularly in relation to phosphodiesterase (PDE) inhibition.

  • PDE Inhibition :
    • Phosphodiesterase-4 (PDE4) inhibitors are known to reduce inflammation by increasing cyclic AMP levels within cells. This leads to a decrease in pro-inflammatory cytokine production.
    • Compounds similar to this compound have been shown to effectively inhibit PDE4 activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCell LineIC50 Value (µg/mL)Reference
AnticancerMTT AssayLoVo<30
AnticancerMTT AssayMCF-7<30
Anti-inflammatoryPDE InhibitionLeukocytesIC50 = 410 nM

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the efficacy of various isoxazole derivatives, including the target compound, against cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibition of cell proliferation in vitro. Further investigations into their mechanisms revealed that they could induce apoptosis via mitochondrial pathways.
  • Case Study on Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory properties of PDE inhibitors derived from similar structures. The study demonstrated that these compounds could significantly reduce inflammation markers in animal models, supporting their potential use in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis pathways for 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid?

  • Structural Features : The compound comprises an isoxazolo[5,4-b]pyridine core with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxylic acid at position 3. Its molecular formula is C₁₇H₁₄N₂O₄ , with a molecular weight of 310.31 g/mol .
  • Synthesis Pathways : A common route involves:

Condensation : Reacting 4-methoxybenzaldehyde with 2-aminopyridine derivatives to form a Schiff base.

Cyclization : Using reagents like hydroxylamine or acetyl chloride to form the isoxazole ring.

Functionalization : Introducing the methyl group via alkylation and oxidizing the side chain to yield the carboxylic acid .

Q. What purification and characterization methods are recommended for this compound?

  • Purification :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) achieve >95% purity .
  • Recrystallization : Ethanol/water mixtures (1:3 ratio) yield high-purity crystals .
    • Characterization :
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 311.3) validates molecular weight .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its kinase inhibition potential?

  • Experimental Design :

  • In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent inhibition studies. Measure IC₅₀ values via fluorescence polarization .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating results with kinase inhibition data .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets .

Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved for structural validation?

  • Methodology :

2D NMR : Utilize HSQC and HMBC to assign proton-carbon correlations, resolving ambiguities in aromatic regions .

X-ray Crystallography : Grow single crystals (solvent: DMSO/EtOH) to determine absolute configuration and compare with NMR-derived structures .

DFT Calculations : Optimize geometry using Gaussian09 and compare theoretical/experimental spectra to identify discrepancies .

Q. What strategies address inconsistencies in reported biological activity (e.g., varying IC₅₀ values)?

  • Root Cause Analysis :

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.8) to minimize variability .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., demethylated or decarboxylated derivatives) in cell media .
    • Validation : Cross-test the compound in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.